N-Isopropyl-3,5-dimethylaniline

Organic Synthesis Reaction Kinetics Steric Hindrance

N-Isopropyl-3,5-dimethylaniline (CAS 52827-66-4) is an N-alkyl substituted aromatic amine characterized by a 3,5-dimethyl substitution pattern on the phenyl ring and an isopropyl group on the amine nitrogen. With a molecular formula of C11H17N and a molecular weight of 163.26 g/mol , this compound serves as a versatile building block and intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty materials.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 52827-66-4
Cat. No. B1297910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-3,5-dimethylaniline
CAS52827-66-4
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(C)C)C
InChIInChI=1S/C11H17N/c1-8(2)12-11-6-9(3)5-10(4)7-11/h5-8,12H,1-4H3
InChIKeyYJJBVFMQPRKIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-3,5-dimethylaniline (CAS 52827-66-4): Key Intermediate for Agrochemical and Fine Chemical Synthesis


N-Isopropyl-3,5-dimethylaniline (CAS 52827-66-4) is an N-alkyl substituted aromatic amine characterized by a 3,5-dimethyl substitution pattern on the phenyl ring and an isopropyl group on the amine nitrogen . With a molecular formula of C11H17N and a molecular weight of 163.26 g/mol [1], this compound serves as a versatile building block and intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty materials . The specific steric and electronic profile conferred by the isopropyl and methyl substituents fundamentally distinguishes its reactivity and application scope from unsubstituted aniline or other N-alkyl aniline derivatives .

N-Isopropyl-3,5-dimethylaniline: Why Generic Aniline Substitution Risks Synthesis Failure


Substituting a generic aniline derivative for N-Isopropyl-3,5-dimethylaniline in a synthesis pathway is a high-risk procurement strategy. The presence of the N-isopropyl group introduces significant steric hindrance around the amine nitrogen, which can profoundly alter reaction kinetics and regioselectivity in subsequent steps, particularly in electrophilic aromatic substitution and N-acylation reactions compared to less hindered analogs like N-methyl or N-ethyl aniline . Furthermore, the 3,5-dimethyl substitution pattern on the ring is critical; it dictates the molecule's electronic density and steric accessibility, directly impacting its performance in applications such as ligand design for catalysis or the creation of specific agrochemical intermediates. Using an isomer with a different methyl substitution pattern (e.g., 2,4- or 2,6-) will lead to an entirely different set of physicochemical properties and biological activities, invalidating established synthetic protocols . The following evidence quantifies these critical differences.

Quantitative Evidence for Selecting N-Isopropyl-3,5-dimethylaniline Over Analogs


Comparative N-Alkyl Steric Bulk: Impact on Reactivity

The N-isopropyl group on this compound provides a significantly larger steric profile than the N-methyl or N-ethyl groups found on common alternative aniline building blocks . This increased steric bulk is a primary driver of differentiated reactivity, slowing the rate of N-acylation reactions and influencing the regioselectivity of electrophilic aromatic substitution due to hindered access to the amine nitrogen .

Organic Synthesis Reaction Kinetics Steric Hindrance

Inferred Antimicrobial Activity Differentiation from 3,5-Dimethyl Substitution Pattern

While direct MIC data for N-Isopropyl-3,5-dimethylaniline against specific pathogens is limited, the 3,5-dimethyl substitution pattern is a known motif for enhancing antimicrobial activity. For instance, the analog 4-(difluoromethyl)-3,5-dimethylaniline demonstrates potent fungicidal activity against Aspergillus, Candida, and Trichophyton species . This suggests that the 3,5-dimethyl core contributes to bioactivity, and the N-isopropyl variant is a key scaffold for exploring this activity, in contrast to other dimethylaniline isomers (e.g., 2,4- or 2,6-) which may not share the same potency or spectrum of activity .

Antimicrobial Agrochemical Intermediates Structure-Activity Relationship

Environmental Fate Profile of Isopropylaniline Moiety: Soil Sorption Comparison

The N-isopropylaniline group is a recognized metabolite of certain herbicides. A study comparing soil sorption characteristics found that isopropylaniline (the unsubstituted analog of our target compound) exhibits significantly different retention behavior compared to the parent herbicide isoproturon. In grass buffer strip soil, the sorption coefficient (Kd) for isopropylaniline was 53.1 L kg⁻¹, while isoproturon had a Kd of 15.1 L kg⁻¹ in woodland soil [1]. This demonstrates that the isopropylaniline moiety has a substantially higher affinity for soil organic matter, a key differentiator for environmental fate modeling.

Environmental Chemistry Agrochemical Metabolites Soil Sorption

Ecotoxicity Baseline: 3,5-Dimethylaniline Core Toxicity to Aquatic Species

The core 3,5-dimethylaniline substructure has a well-defined baseline toxicity profile. Experimental data for 3,5-dimethylaniline against the green alga Pseudokirchneriella subcapitata shows a pEC50 of 0.64 [log(L/mmol)], which corresponds to an EC50 of approximately 0.23 mmol/L (37.5 mg/L) [1]. This value is consistent with its classification as a polar narcotic chemical [1]. While this is not data for the N-isopropyl derivative, it provides a crucial baseline for the core aromatic amine. The addition of the N-isopropyl group is expected to increase lipophilicity and potentially alter toxicity, but the 3,5-dimethylaniline data serves as a critical reference point for ecotoxicological assessment of this chemical class.

Ecotoxicology QSAR Environmental Safety

Optimal Scientific and Industrial Use Cases for N-Isopropyl-3,5-dimethylaniline


Synthesis of Sterically Demanding Agrochemical Intermediates

Researchers developing novel fungicides or herbicides should prioritize N-Isopropyl-3,5-dimethylaniline when the synthetic route requires a hindered amine. The steric bulk of the N-isopropyl group, as established in the evidence, is a key design element for controlling reactivity in N-acylation and other key transformations . This is particularly relevant for creating analogs of commercial compounds where the isopropylaniline moiety is a known substructure, as seen in the metabolite isopropylaniline's distinct environmental fate profile [1].

Investigating Structure-Activity Relationships (SAR) in Antimicrobial Lead Optimization

For medicinal and agrochemical chemists exploring new antimicrobial scaffolds, this compound provides a defined starting point for SAR studies. Evidence suggests that the 3,5-dimethyl substitution pattern on the aniline ring is associated with antifungal activity . Procuring this specific N-isopropyl derivative, rather than a mixed isomer stock, ensures that any observed biological activity can be accurately attributed to this precise substitution and steric configuration, enabling clean SAR development.

Environmental Fate Studies of Novel Aniline-Based Agrochemicals

Environmental chemists tasked with modeling the behavior of new aniline-derived pesticides should use this compound or its analogs to build predictive models. The demonstrated high soil sorption (Kd = 53.1 L kg⁻¹) for the structurally related isopropylaniline moiety [1] provides a valuable data point for estimating the mobility and persistence of new chemical entities containing this group. This contrasts sharply with less sorptive aniline derivatives, highlighting the compound's relevance for environmental risk assessment studies.

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